9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that includes a chloro group, a methyl group, and a pyrazolo-benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chloro-substituted benzene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Chloro-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but lacks the 4-methylphenyl group.
5-Methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the chloro and 4-methylphenyl groups in 9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17ClN2O |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
9-chloro-5-methyl-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C18H17ClN2O/c1-11-3-5-13(6-4-11)16-10-17-15-9-14(19)7-8-18(15)22-12(2)21(17)20-16/h3-9,12,17H,10H2,1-2H3 |
InChI Key |
XRTLAJONJNLLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2C(CC(=N2)C3=CC=C(C=C3)C)C4=C(O1)C=CC(=C4)Cl |
Origin of Product |
United States |
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